molecular formula C13H18BClO3 B1433629 (3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1112210-59-9

(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1433629
CAS No.: 1112210-59-9
M. Wt: 268.54 g/mol
InChI Key: XGKRASSKANIIOZ-UHFFFAOYSA-N
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Description

(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H18BClO3 and its molecular weight is 268.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds like "(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol" have been synthesized and characterized in several studies. These compounds are often boric acid ester intermediates with benzene rings, obtained through multi-step substitution reactions. The structural confirmation of these compounds has been performed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also involve density functional theory (DFT) to calculate molecular structures, which are then compared with X-ray diffraction values. The results generally indicate consistency between the DFT-optimized molecular structures and the crystal structures determined by X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Applications in Material Science and Organic Synthesis

These compounds have applications in material science, particularly in the synthesis of new materials with potential electronic and photonic properties. For example, some studies have focused on the synthesis of boron-containing derivatives for use as HGF-mimetic agents, which are important in the field of medicinal chemistry and drug design (Das, Tang, & Sanyal, 2011). Other research has explored the synthesis of boronated phosphonium salts and investigated their cytotoxicities and boron uptake in vitro, which could have implications for cancer treatment and diagnostics (Morrison et al., 2010).

Mechanism of Action

In the Suzuki-Miyaura reaction, the boronic acid or its derivative acts as a nucleophile, the species that donates an electron pair to form a chemical bond. The reaction generally involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .

Properties

IUPAC Name

[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKRASSKANIIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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